2'-O-Methyl-N6-methyladenosine 5'-monophosphate
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Overview
Description
2’-O-Methyl-N6-methyladenosine 5’-monophosphate is a modified nucleoside monophosphate. It is a derivative of adenosine monophosphate where the adenosine base is methylated at the N6 position and the ribose sugar is methylated at the 2’-O position. This compound is of significant interest due to its role in various biological processes, particularly in the regulation of gene expression through RNA modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-N6-methyladenosine 5’-monophosphate typically involves the methylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position using methyl iodide or dimethyl sulfate. The 2’-O position is then methylated using methyl triflate or similar reagents. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for 2’-O-Methyl-N6-methyladenosine 5’-monophosphate are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-N6-methyladenosine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its non-methylated forms.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can yield demethylated adenosine monophosphate .
Scientific Research Applications
2’-O-Methyl-N6-methyladenosine 5’-monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: This compound is crucial in studying RNA modifications and their effects on gene expression and regulation.
Medicine: It has potential therapeutic applications in treating diseases related to RNA dysregulation, such as certain cancers and neurological disorders.
Industry: It is used in the production of RNA-based vaccines and other biotechnological applications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-N6-methyladenosine 5’-monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the N6 position is recognized by specific RNA-binding proteins, which can alter the RNA’s function and interactions. This modification can affect various molecular pathways, including those involved in cell growth, differentiation, and response to stress .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Similar to 2’-O-Methyl-N6-methyladenosine 5’-monophosphate but lacks the 2’-O methylation.
2’-O-Methyladenosine: Lacks the N6 methylation.
Adenosine 5’-monophosphate: The parent compound without any methylation.
Uniqueness
2’-O-Methyl-N6-methyladenosine 5’-monophosphate is unique due to the dual methylation at both the N6 and 2’-O positions. This dual modification provides distinct biochemical properties, such as increased stability and altered interaction with RNA-binding proteins, making it a valuable tool in studying RNA biology and developing RNA-based therapeutics .
Properties
Molecular Formula |
C12H18N5O7P |
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Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RCPFPDICXYXAPF-WOUKDFQISA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC |
Origin of Product |
United States |
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